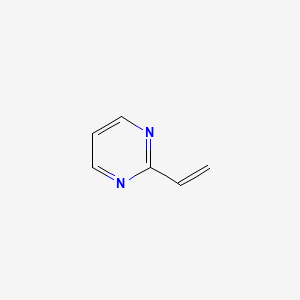

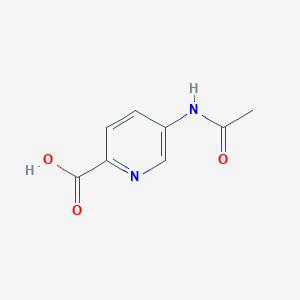

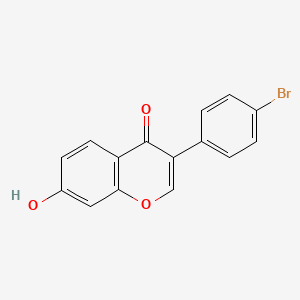

![molecular formula C8H18N2O B1277604 [1-(3-Aminopropyl)pyrrolidin-2-yl]methanol CAS No. 878684-92-5](/img/structure/B1277604.png)

[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol

Overview

Description

[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol: is a chemical compound that features a pyrrolidine ring substituted with an aminopropyl group and a hydroxymethyl group

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .

Mode of Action

The pyrrolidine ring and its derivatives are known to interact with various biological targets, leading to different biological profiles of drug candidates . The spatial orientation of substituents can lead to a different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring are known to interact with various biological targets, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It is soluble in water and chloroform , which could potentially influence its action and stability. It is also noted to be air sensitive and should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .

Biochemical Analysis

Biochemical Properties

[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with 7-chloro-6-(2-chloro-ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine to form complex compounds . The nature of these interactions often involves the formation of covalent bonds or hydrogen bonding, which can alter the activity of the enzymes or proteins involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with cell surface glycoprotein receptors, which are crucial for T-cell activation . This interaction can lead to changes in gene expression and alterations in cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s structure allows it to fit into the active sites of enzymes, thereby inhibiting or enhancing their activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it is air-sensitive and should be stored in a cool, dry place to maintain its stability . Over time, degradation products may form, which can have different biochemical properties and effects on cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as reduced levels of triglycerides and glucose in rat plasma . At higher doses, toxic or adverse effects may be observed. It is essential to determine the threshold levels to avoid toxicity while maximizing the compound’s beneficial effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. For instance, the compound can undergo oxidation of the pyrrolidine ring to form pyrrolidone . These metabolic transformations can influence the overall metabolic flux and levels of specific metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is soluble in water and chloroform, which facilitates its movement across cell membranes . Once inside the cell, it can localize to specific compartments or organelles, depending on the presence of targeting signals or binding proteins.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of [1-(3-Aminopropyl)pyrrolidin-2-yl]methanol typically begins with commercially available pyrrolidine and 3-aminopropanol.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like methanol or ethanol are commonly used, and the reactions are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: [1-(3-Aminopropyl)pyrrolidin-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form secondary amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Secondary amines, alcohols.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

Organic Synthesis: [1-(3-Aminopropyl)pyrrolidin-2-yl]methanol is used as an intermediate in the synthesis of complex organic molecules.

Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.

Biology:

Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Bioconjugation: It is used in the modification of biomolecules for research purposes.

Medicine:

Pharmaceuticals: The compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Drug Delivery: It is investigated as a component in drug delivery systems to improve the bioavailability of active pharmaceutical ingredients.

Industry:

Agrochemicals: this compound is used in the formulation of pesticides and herbicides.

Material Science: It is utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Pyrrolidine: A simple nitrogen-containing heterocycle used in organic synthesis.

N-(3-Aminopropyl)pyrrolidine: Lacks the hydroxymethyl group, making it less versatile in certain reactions.

Pyrrolidin-2-one: A lactam derivative with different reactivity and applications.

Uniqueness:

Functional Groups: The presence of both aminopropyl and hydroxymethyl groups in [1-(3-Aminopropyl)pyrrolidin-2-yl]methanol provides unique reactivity and versatility in chemical reactions.

Applications: Its dual functionality makes it suitable for a wide range of applications in various fields, from pharmaceuticals to material science.

Properties

IUPAC Name |

[1-(3-aminopropyl)pyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c9-4-2-6-10-5-1-3-8(10)7-11/h8,11H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZYZXCBFQTPCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CCCN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424601 | |

| Record name | [1-(3-aminopropyl)pyrrolidin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878684-92-5 | |

| Record name | [1-(3-aminopropyl)pyrrolidin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

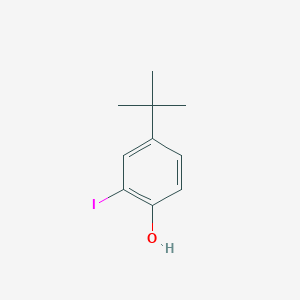

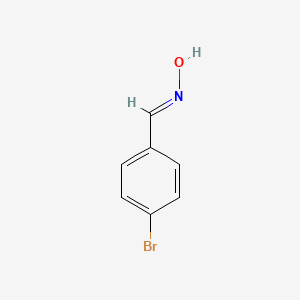

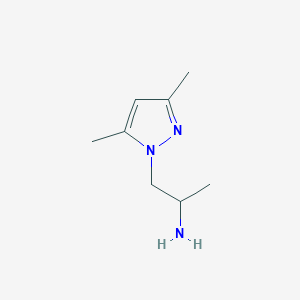

![4-[(E)-2-(4-Aminophenyl)ethenyl]phenol](/img/structure/B1277532.png)

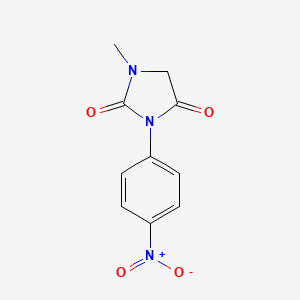

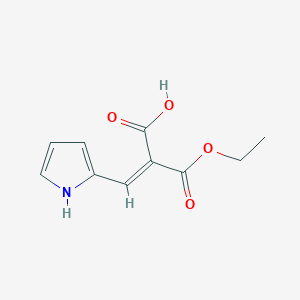

![3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1277546.png)

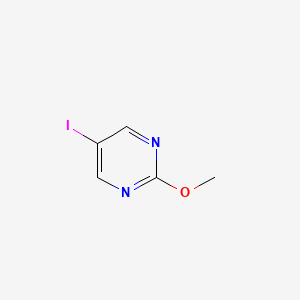

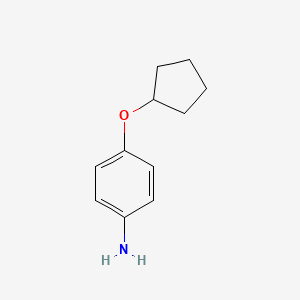

![4-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B1277548.png)